Diisopropylamine, hydrochloride
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Overview
Description
Diisopropylamine, hydrochloride is a chemical compound with the molecular formula C₆H₁₆ClNO₂. It is a derivative of diisopropylamine, which is a secondary amine. This compound is commonly used in organic synthesis and various industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Diisopropylamine, hydrochloride can be synthesized through the reaction of diisopropylamine with hydrochloric acid. The reaction typically involves the following steps:
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Preparation of Diisopropylamine: : Diisopropylamine is prepared by the reductive amination of acetone with ammonia using a modified copper oxide catalyst, generally copper chromite . [ \text{NH}_3 + 2 (\text{CH}_3)_2\text{CO} + 2 \text{H}_2 \rightarrow \text{C}6\text{H}{15}\text{N} + 2 \text{H}_2\text{O} ]
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Formation of this compound: : Diisopropylamine is then reacted with hydrochloric acid to form this compound. [ \text{C}6\text{H}{15}\text{N} + \text{HCl} \rightarrow \text{C}6\text{H}{16}\text{ClNO}_2 ]
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Diisopropylamine, hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines and amides.
Scientific Research Applications
Diisopropylamine, hydrochloride has a wide range of applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds and as a buffer in biochemical assays.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Mechanism of Action
Diisopropylamine, hydrochloride exerts its effects through various mechanisms depending on its application:
As a Base: It acts as a strong base in organic synthesis, facilitating deprotonation reactions.
As a Nucleophile: It participates in nucleophilic substitution reactions due to its electron-rich nitrogen atom.
Buffering Agent: It helps maintain pH in biochemical assays by neutralizing acids and bases.
Comparison with Similar Compounds
Similar Compounds
Dimethylamine: A smaller secondary amine with similar nucleophilic properties.
Diethylamine: Another secondary amine with slightly different steric properties.
Triisopropylamine: A bulkier amine with reduced nucleophilicity.
Uniqueness
Diisopropylamine, hydrochloride is unique due to its balance of steric hindrance and nucleophilicity, making it a selective reagent in organic synthesis. Its hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Biological Activity
Diisopropylamine hydrochloride (DIPA·HCl) is a compound with various biological activities and applications, particularly in pharmacology and toxicology. This article reviews its biological effects, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Chemical Formula : C₆H₁₄ClN
- Molecular Weight : 135.64 g/mol
- CAS Number : 819-79-4
Diisopropylamine is a secondary amine that serves as a nucleophile in organic synthesis. Its bulky structure allows for selective reactions compared to other amines, making it valuable in various chemical processes.
Biological Activity Overview
Diisopropylamine hydrochloride exhibits several biological activities, primarily related to its effects on the cardiovascular and respiratory systems, as well as its potential neuropharmacological effects.
Cardiovascular Effects
Research indicates that diisopropylamine can lower arterial blood pressure and reduce cardiac output. In studies involving exposure to varying concentrations of diisopropylamine, significant respiratory rate reductions were observed in animal models. The RD50 (the concentration causing a 50% decrease in respiratory rate) was found to be around 678 mg/m³ (161 ppm) in one study .
Table 1: Respiratory Effects of Diisopropylamine
Study Reference | RD50 (mg/m³) | Observed Effects |
---|---|---|
Gag89 | 678 | Decreased respiratory rate |
Zis95 | 733 | Respiratory irritation in mice |
Hey87 | 429 | Lower respiratory tract irritation |
Toxicological Profile
Diisopropylamine has been studied for its potential toxic effects through inhalation and dermal exposure. In a dermal toxicity study, doses of up to 150 mg/kg body weight did not show systemic effects after repeated exposure over one month . However, higher doses led to moderate to severe dermal irritation.
Table 2: Dermal Toxicity Findings
Dose (mg/kg) | Observed Effects | |
---|---|---|
0 | No effects | Control |
50 | Slight irritation | Minimal impact |
150 | No systemic effects | Safe for short-term exposure |
450 | Moderate irritation | Caution advised |
2000 | Severe irritation; all sacrificed | Highly toxic |
Mutagenicity and Genotoxicity
Studies on the mutagenic potential of diisopropylamine have yielded mixed results. It was found to be negative in several tests using S. typhimurium strains, indicating no significant mutagenic activity under specific conditions . However, conflicting results were noted in other assays involving different strains.
Pharmacokinetics in Animals
A study assessing the pharmacokinetics of diisopropylamine dichloroacetate (DADA), which includes diisopropylamine as a component, demonstrated its metabolic pathways and excretion profiles in horses. Urine samples collected post-administration showed detectable levels of DIPA up to four hours after dosing at a low dose of 0.08 mg/kg . This suggests that diisopropylamine can remain active within biological systems for a significant duration.
Influenza A Infection Studies
In another study focusing on severe influenza infections, diisopropylamine dichloroacetate was shown to modulate energy metabolism by inhibiting pyruvate dehydrogenase kinase (PDK4). This inhibition was associated with improved energy homeostasis during viral infections, highlighting the compound's potential therapeutic applications .
Properties
CAS No. |
22675-80-5 |
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Molecular Formula |
C6H16ClN |
Molecular Weight |
137.65 g/mol |
IUPAC Name |
N-ethyl-2-methylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C6H15N.ClH/c1-5-7-6(2,3)4;/h7H,5H2,1-4H3;1H |
InChI Key |
BMVGRQFYWXVLDD-UHFFFAOYSA-N |
SMILES |
CC(C)[NH2+]C(C)C.[Cl-] |
Canonical SMILES |
CCNC(C)(C)C.Cl |
Related CAS |
108-18-9 (Parent) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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